Didodecyl vinylenebis(thiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl vinylenebis(thiocarbamate) is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their diverse applications, particularly in agriculture as fungicides, and in various industrial processes. This compound is characterized by its unique structure, which includes two dodecyl (C12) chains and a vinylenebis(thiocarbamate) core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didodecyl vinylenebis(thiocarbamate) typically involves the reaction of dodecylamine with carbon disulfide (CS2) and a suitable alkylating agent. One common method is the one-pot reaction of amines, CS2, and alkyl halides under solvent-free conditions . This method is highly efficient and atom-economic, making it suitable for industrial production.
Industrial Production Methods
Industrial production of didodecyl vinylenebis(thiocarbamate) often employs a similar approach, utilizing large-scale reactors to mix the reactants under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Didodecyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbamate sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocarbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Didodecyl vinylenebis(thiocarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is used in the production of rubber and plastics as a stabilizer and vulcanization agent.
Mechanism of Action
The mechanism of action of didodecyl vinylenebis(thiocarbamate) involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition occurs through the strong binding of the thiocarbamate groups to metal ions, disrupting the normal function of these enzymes . The compound can also generate reactive oxygen species (ROS), contributing to its biological activity .
Properties
CAS No. |
73622-80-7 |
---|---|
Molecular Formula |
C28H54N2O2S2 |
Molecular Weight |
514.9 g/mol |
IUPAC Name |
S-dodecyl N-[(E)-2-(dodecylsulfanylcarbonylamino)ethenyl]carbamothioate |
InChI |
InChI=1S/C28H54N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+ |
InChI Key |
CNYKNNHPLAOQEI-WCWDXBQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCSC(=O)N/C=C/NC(=O)SCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCSC(=O)NC=CNC(=O)SCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.